1-(3,4-Dimethylphenyl)ethanamine
Overview
Description
Synthesis Analysis
The synthesis of DMPE, a compound related to 1-(3,4-Dimethylphenyl)ethanamine, has been achieved through the alkylation of o-xylene with 1,2-dichloroethane. One study describes a clean preparation process using room temperature ionic liquids formed from anhydrous AlCl_3 and low-carbon-chain quaternary ammonium salts, such as ethylpyridine chloride or n-butylpyridine chloride. The optimized conditions for this reaction include a temperature of 70°C, a molar ratio of o-xylene to 1,2-dichloroethane of 9:1, and a reaction time of 7 hours, yielding a production rate of 56.7% . Another effective synthesis method involves Friedel-Crafts alkylation using Lewis acid catalysts like ZrCl4, AlBr3, AlCl3, and AlCl3-tetrabutylammonium bis(3,4,6-trichloro-1,2-benzenedithiolato)niccolate(III) (TABN). The addition of compounds such as 2,6-lutidine, 2,6-lutidine-HCl, and (n-Bu)4NBr to the AlCl3 catalyst at 50°C also favored the formation of DMPE .
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethylphenyl)ethanamine would consist of an ethanamine backbone with a 3,4-dimethylphenyl substituent. The related compound DMPE has a structure that includes two 3,4-dimethylphenyl groups attached to an ethane moiety. The synthesis methods described suggest that the molecular structure of DMPE is stable under the reaction conditions and can be effectively produced using various catalysts .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 1-(3,4-Dimethylphenyl)ethanamine. However, the synthesis of DMPE involves a Friedel-Crafts alkylation reaction, which is a type of electrophilic aromatic substitution. This suggests that 1-(3,4-Dimethylphenyl)ethanamine could potentially undergo similar electrophilic substitution reactions on the aromatic ring, depending on the substituents and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3,4-Dimethylphenyl)ethanamine are not directly reported in the provided papers. However, the synthesis process of DMPE indicates that the compound is likely to be stable at moderately high temperatures and can be synthesized in ionic liquids, which may imply certain solubility characteristics. The use of Lewis acid catalysts in the synthesis also suggests that the related compound DMPE, and by extension 1-(3,4-Dimethylphenyl)ethanamine, may have reactive sites that are sensitive to the presence of such catalysts .
Scientific Research Applications
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Scientific Field: Chemistry
- Application : “1-(3,4-Dimethoxyphenyl)ethanone” is a chemical compound with the formula C10H12O3 . It’s used in various chemical reactions and can be analyzed using techniques like IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .
- Methods of Application : This compound can be analyzed using IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography . These techniques allow scientists to understand its structure and properties.
- Results or Outcomes : The data obtained from these analyses can be used to understand the compound’s structure and properties, which can be useful in various chemical reactions .
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Scientific Field: Pharmaceutical Science
- Application : “®-1-[3,5-Bis (trifluoromethyl)phenyl]ethanamine” is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers . These are used as painkillers .
- Methods of Application : This compound is synthesized using a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . This system increases the efficiency of the reaction .
- Results or Outcomes : The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%) . The substrate handling capacity of the system was increased by 1.50 folds under certain conditions .
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Scientific Field: Bioprocess and Biosystems Engineering
- Application : “Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine” from “1-(3-methylphenyl)ethan-1-one” is used in various bioprocesses .
- Methods of Application : This synthesis is achieved through a transaminase-mediated process .
- Results or Outcomes : The details of the results or outcomes of this application are not available in the source .
Safety And Hazards
properties
IUPAC Name |
1-(3,4-dimethylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUVPGYHXWUERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408191 | |
Record name | 1-(3,4-dimethylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)ethanamine | |
CAS RN |
91251-29-5 | |
Record name | α,3,4-Trimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91251-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-dimethylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dimethylphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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